

What is the chemical structure of NSC73306?

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Compound of Interest

Compound Name:	NSC73306
Cat. No.:	B15600993

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An In-depth Technical Guide to NSC73306

This guide provides a comprehensive overview of the thiosemicarbazone derivative **NSC73306**, a compound with a novel mechanism for overcoming multidrug resistance (MDR) in cancer. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure of NSC73306

NSC73306 is a thiosemicarbazone derivative. The chemical structure is presented below.

Chemical Structure:

(Note: A visual representation of the chemical structure from the source is intended here. As a text-based AI, I cannot generate images directly. Please refer to the cited source for the visual structure.)

Mechanism of Action and Core Concepts

NSC73306 exhibits a unique dual mode of action, primarily centered around its interaction with ATP-binding cassette (ABC) transporters, which are key mediators of multidrug resistance in cancer cells.

2.1. Selective Toxicity in P-glycoprotein (P-gp) Overexpressing Cells

Unlike traditional MDR inhibitors that aim to block the function of P-glycoprotein (P-gp/MDR1/ABCB1), **NSC73306** exploits the transporter's function to induce selective cytotoxicity in cancer cells that overexpress it^{[1][2][3][4]}. Cells with higher P-gp function and multidrug resistance demonstrate increased hypersensitivity to **NSC73306**^{[1][2]}. The precise mechanism for this P-gp-dependent toxicity is still an active area of research, but it is understood that functional P-gp is a prerequisite for the compound's enhanced cytotoxic effect^{[1][3]}. Interestingly, biochemical assays have not shown a direct interaction between **NSC73306** and the typical substrate or inhibitor sites of P-gp^{[1][3]}.

2.2. Modulation of ABCG2

In addition to its effects on P-gp-expressing cells, **NSC73306** is a potent modulator of another ABC transporter, ABCG2^[5]. It acts as a transport substrate for ABCG2 and can effectively inhibit ABCG2-mediated drug transport. This action can reverse resistance to established chemotherapeutic agents like mitoxantrone and topotecan in cancer cells that overexpress ABCG2^[5]. The interaction with ABCG2 is further evidenced by the stimulation of its ATPase activity by **NSC73306**^[5].

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of **NSC73306** from published studies.

Table 1: Cytotoxicity of **NSC73306** in Cells with Varying ABC Transporter Expression

Cell Line	Parental Cell Line	Overexpressed Transporter	IC50 of NSC73306 (μM)	Reference
KB-3-1	-	None (Parental)	~1.0	[2]
KB-8-5	KB-3-1	P-gp (Low)	~0.5	[2]
KB-8-5-11	KB-3-1	P-gp (Moderate)	~0.2	[2]
KB-V1	KB-3-1	P-gp (High)	~0.15	[2]
HCT15	-	P-gp (Intrinsic)	Varies	[2]
MCF7/ADR	MCF7	P-gp	More sensitive than parental	[5]
HEK293/ABCG2	HEK293	ABCG2	No significant difference from parental	[5]
HEK293/MRP1	HEK293	MRP1	No significant difference from parental	[5]
HEK293/MRP4	HEK293	MRP4	No significant difference from parental	[5]

| HEK293/MRP5 | HEK293 | MRP5 | No significant difference from parental |[\[5\]](#) |

Table 2: Effect of **NSC73306** on ABCG2 Function

Parameter	Value	Reference
Concentration for 50% ATPase stimulation	140–150 nmol/L	[5]
Concentration for 50% inhibition of [125I]iodoarylazidoprazosin photolabeling	250–400 nmol/L	[5]
Reversal of Mitoxantrone Resistance (at 0.5 μ mol/L NSC73306)	Effective	[5]

| Reversal of Topotecan Resistance (at 0.5 μ mol/L **NSC73306**) | Effective | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning **NSC73306**.

4.1. Cell Growth and Drug Sensitivity Assays

This protocol is used to determine the cytotoxic effects of **NSC73306** on various cancer cell lines.

- **Cell Culture:** Cancer cell lines (e.g., KB-3-1 and its P-gp-overexpressing derivatives) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂[2].
- **Seeding:** Cells are seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the experiment[6].
- **Drug Treatment:** After allowing the cells to adhere overnight, they are treated with a range of concentrations of **NSC73306**. For experiments investigating the role of P-gp, cells can be co-treated with a P-gp inhibitor such as PSC833 or XR9576[1][2].
- **Incubation:** The treated cells are incubated for a specified period, typically 48 to 72 hours[7].

- **Viability Assessment:** Cell viability is assessed using a method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader, and the results are used to calculate the IC50 (the concentration of the drug that inhibits cell growth by 50%)[2].

4.2. ATPase Activity Assay

This assay measures the effect of **NSC73306** on the ATPase activity of ABC transporters like P-gp and ABCG2.

- **Membrane Preparation:** Crude membranes are prepared from insect cells (e.g., High Five) infected with recombinant baculovirus carrying the cDNA for the human ABC transporter (e.g., MDR1 or ABCG2)[2][5].
- **Assay Reaction:** The prepared membranes are incubated with varying concentrations of **NSC73306** in an ATPase assay buffer containing ATP. The reaction is initiated by adding MgATP[5].
- **Phosphate Detection:** The amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method, such as the vanadate-based method[5].
- **Data Analysis:** The stimulation or inhibition of ATPase activity by **NSC73306** is calculated relative to the basal activity of the transporter.

4.3. Drug Transport and Reversal of Resistance Assays

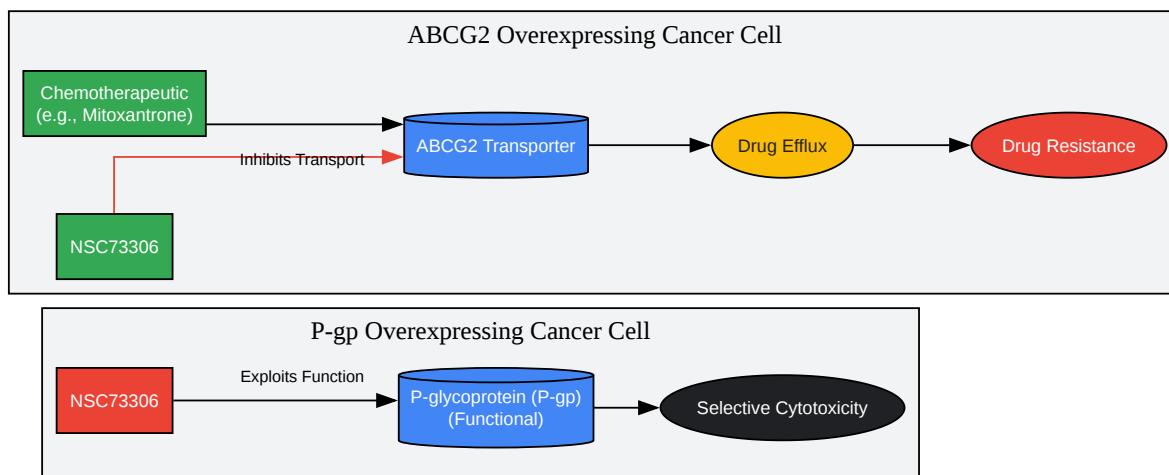
This protocol is designed to evaluate the ability of **NSC73306** to inhibit the transport function of ABCG2 and reverse drug resistance.

- **Cell Treatment:** ABCG2-overexpressing cells are treated with a known ABCG2 substrate (e.g., mitoxantrone or topotecan) in the presence or absence of a non-toxic concentration of **NSC73306** (e.g., 0.5 μ mol/L)[5].
- **Cytotoxicity Assessment:** The cytotoxicity of the chemotherapeutic agent is determined using a cell viability assay as described in section 4.1.

- Resistance Factor Calculation: The resistance factor (RF) is calculated as the ratio of the IC₅₀ of the drug in the resistant cell line to that in the parental cell line. The ability of **NSC73306** to reverse this resistance is quantified by the reduction in the RF[5].

Visualizations

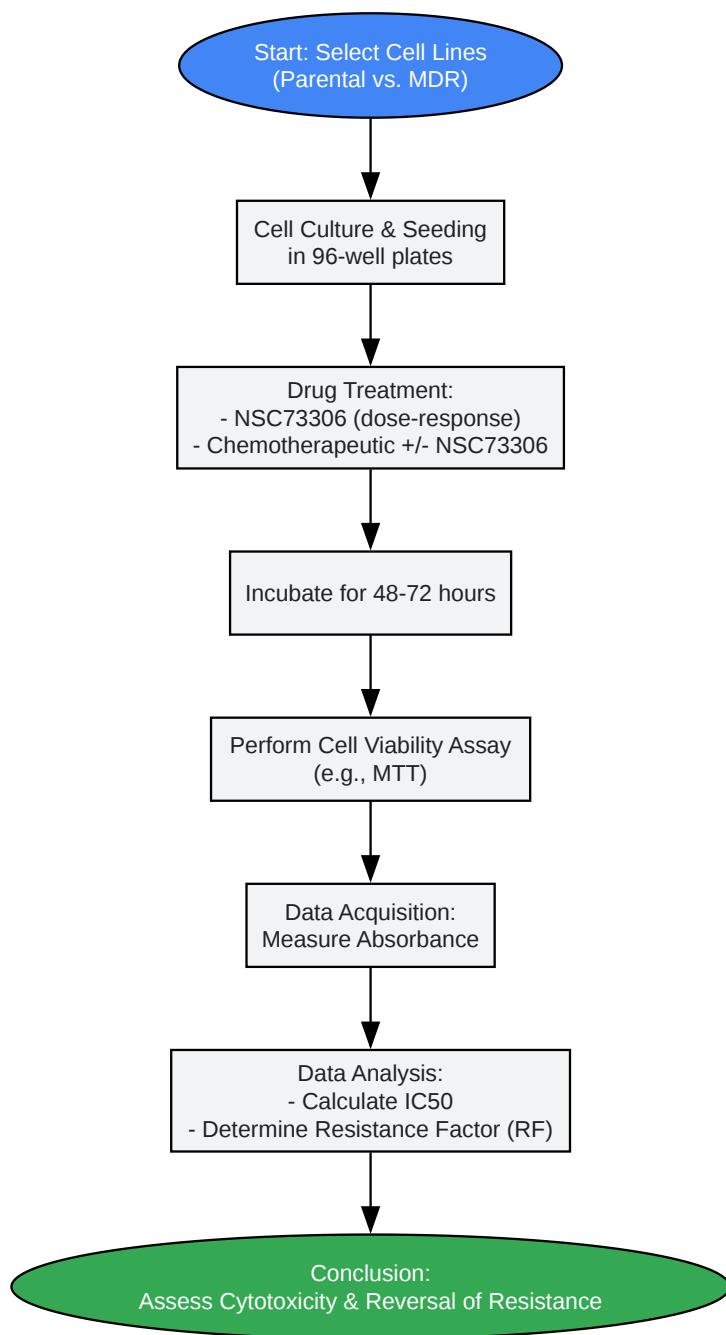
5.1. Signaling and Action Pathways



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Caption: Dual mode of action of **NSC73306** on MDR cancer cells.

5.2. Experimental Workflow



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Caption: General workflow for evaluating cytotoxicity and MDR reversal.

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